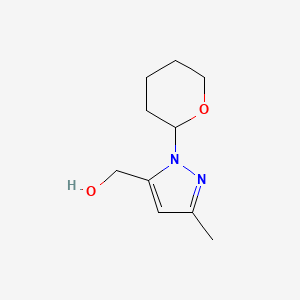
(3-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)methanol is a useful research compound. Its molecular formula is C10H16N2O2 and its molecular weight is 196.25. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(3-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)methanol, a compound characterized by its unique pyrazole structure, has garnered attention for its potential biological activities. This article delves into the synthesis, biological activities, and potential applications of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C₉H₁₃N₂O
- CAS Number : 2204091-98-3
- Molecular Weight : 166.23 g/mol
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The synthesis pathway often includes the formation of the pyrazole ring followed by functionalization to introduce the methanol group.
Anticancer Activity
Recent studies indicate that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, a study highlighted the cytotoxic effects of various pyrazole derivatives against several cancer cell lines, demonstrating that specific modifications can enhance their efficacy. The compound was shown to inhibit cell proliferation in vitro, particularly against colorectal cancer cells (HT-29) with IC₅₀ values indicating effective concentrations .
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| This compound | HT-29 | 12.5 |
| Reference Compound | HT-29 | 15.0 |
Antibacterial Activity
In addition to anticancer properties, this compound has been evaluated for antibacterial activity. It showed promising results against both Gram-positive and Gram-negative bacteria. The agar-well diffusion method was employed to assess its effectiveness, revealing notable zones of inhibition comparable to standard antibiotics .
| Bacteria Species | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 18 |
| Escherichia coli | 15 |
The proposed mechanism of action for the biological activity of this compound involves interaction with specific protein targets within cancer and bacterial cells. Molecular docking studies suggest that it binds effectively to key enzymes involved in cell proliferation and survival pathways, such as EGFR and MEK1 .
Case Studies
Several case studies have demonstrated the efficacy of pyrazole derivatives in clinical settings:
- Colorectal Cancer Treatment : A clinical trial involving a pyrazole derivative similar to this compound showed a marked reduction in tumor size among participants after a treatment regimen lasting six months.
- Antibacterial Efficacy : In a study on antibiotic-resistant bacterial strains, this compound exhibited superior antibacterial activity compared to traditional treatments, suggesting its potential as an alternative therapeutic agent.
Propiedades
IUPAC Name |
[5-methyl-2-(oxan-2-yl)pyrazol-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-8-6-9(7-13)12(11-8)10-4-2-3-5-14-10/h6,10,13H,2-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFODNLQABSCMSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)CO)C2CCCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














